REACTION_CXSMILES
|
Cl[CH2:2][C:3]([NH2:5])=[O:4].[Br:6][C:7]1[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>C(#N)C>[Br:6][C:7]1[CH:8]=[C:9]([CH:10]=[CH:11][CH:12]=1)[O:13][CH2:2][C:3]([NH2:5])=[O:4] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
WASH
|
Details
|
the solids washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The dried solids were recrystallised
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(OCC(=O)N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |